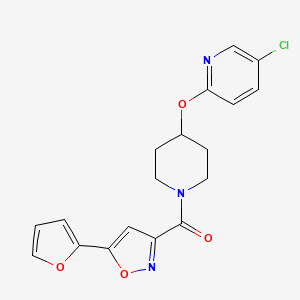
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone," is a complex molecule that appears to be related to the family of compounds described in the provided papers. Although the exact molecule is not directly studied in the papers, the structural motifs such as the piperidinyl and chlorophenyl groups are present in the compounds that have been analyzed. These papers discuss an adduct that includes 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents attached to a (4-chlorophenyl)methanone component .
Synthesis Analysis
The synthesis of the compound is not directly detailed in the provided papers. However, the papers do discuss an adduct that involves piperidine rings and a chlorophenyl methanone component. The synthesis of such compounds typically involves the formation of the piperidine ring followed by the introduction of the chlorophenyl group through various organic synthesis techniques such as nucleophilic substitution or coupling reactions. The presence of a hydroxypiperidine group suggests a possible hydroxylation step in the synthesis .
Molecular Structure Analysis
The molecular structure of the compound "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone" is not directly analyzed in the papers. However, the papers do provide insights into the structural aspects of similar compounds. For instance, the dihedral angles between the benzene ring and the piperidine rings in the studied adduct are reported to be 51.6 and 89.5 degrees, indicating a significant degree of three-dimensional structure that could affect the molecule's reactivity and interactions . The presence of a hydroxypiperidine group in a bisectional orientation with the phenyl ring is also noted, which could imply similar steric considerations for the compound .
Chemical Reactions Analysis
The chemical reactivity of the compound is not discussed in the provided papers. However, the presence of functional groups such as the hydroxypiperidine and chlorophenyl groups in the studied adducts suggests that the compound may undergo reactions typical of these groups. This could include nucleophilic substitution at the chloropyridinyl moiety or electrophilic aromatic substitution at the furanyl ring. The keto group in the methanone component could also be reactive towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the specific compound are not described in the papers. However, the papers do mention the formation of intermolecular hydrogen bonds in the crystal structure of the adduct, which could suggest that the compound of interest may also form hydrogen bonds due to the presence of similar functional groups. These hydrogen bonds could influence the compound's solubility, melting point, and other physical properties. The orientation of the groups within the crystal could also impact the compound's optical properties .
科学的研究の応用
Synthesis and Biological Evaluation
A study conducted by Ravula et al. (2016) focused on the synthesis of novel pyrazoline derivatives, including compounds structurally similar to the chemical . These derivatives were evaluated for their anti-inflammatory and antibacterial activities. The microwave irradiation method used in synthesis proved to be more efficient, yielding higher product amounts in shorter times and in an environmentally friendly manner. The study found that some compounds displayed potent antibacterial activity, and molecular docking results suggested potential as templates for anti-inflammatory drugs (Ravula et al., 2016).
Structural and Theoretical Studies
Karthik et al. (2021) synthesized a compound with a structure similar to our chemical of interest, characterized by various spectroscopic techniques. Their study included single crystal X-ray diffraction studies, revealing details about the molecular structure and stability. This research provided insights into the molecular and electronic structure of such compounds, which is essential for understanding their potential applications (Karthik et al., 2021).
Antimicrobial Activity Studies
Mallesha and Mohana (2014) explored the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which are structurally related to the compound . The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities, with some demonstrating significant antimicrobial properties. This research underscores the potential use of such compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Application in Photocatalysis
Richard and Boule (1995) conducted research on photocatalytic transformations using zinc oxide, involving compounds like furfuryl alcohol, which is structurally similar to the furan component of the chemical . This study highlighted the role of different reactive species in photocatalytic processes, which can be vital for applications in environmental remediation and green chemistry (Richard & Boule, 1995).
作用機序
Target of Action
Compounds with similar structures have been found to target proteins such asPCSK9 and Nitric Oxide Synthase . These proteins play crucial roles in cholesterol homeostasis and immune response, respectively.
Mode of Action
Similar compounds have been shown to inhibit the synthesis of pcsk9 protein , a key regulator of cholesterol metabolism. This inhibition is achieved by the compound’s interaction with its target, leading to changes in the target’s function.
Biochemical Pathways
The compound may affect the cholesterol metabolism pathway by inhibiting PCSK9 protein synthesis . This could lead to downstream effects such as reduced low-density lipoprotein (LDL) cholesterol levels in the blood. Additionally, if Nitric Oxide Synthase is indeed a target, the compound could influence the nitric oxide signaling pathway , which plays a role in various physiological processes including immune response .
Result of Action
The molecular and cellular effects of the compound’s action could include reduced LDL cholesterol levels in the blood (if PCSK9 is a target) and modulation of immune response (if Nitric Oxide Synthase is a target) .
特性
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-12-3-4-17(20-11-12)25-13-5-7-22(8-6-13)18(23)14-10-16(26-21-14)15-2-1-9-24-15/h1-4,9-11,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPYPNYQIAQTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)

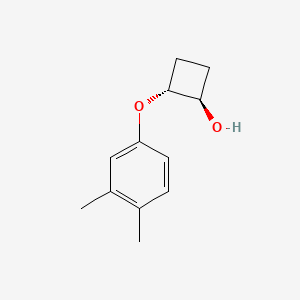
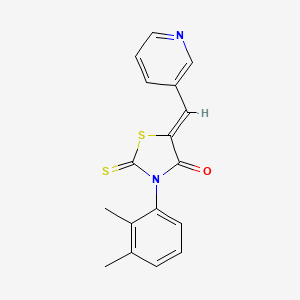
![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)
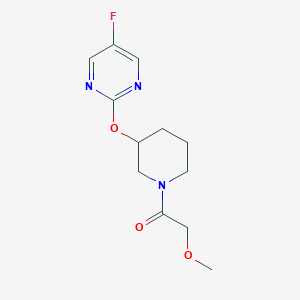
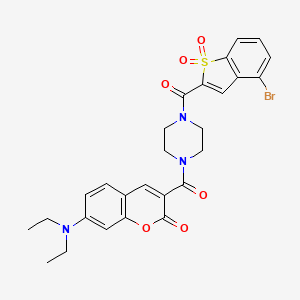
![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3018819.png)
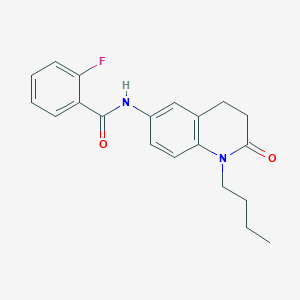
![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)